N,3-Dimethyloxetan-3-amine hydrochloride
CAS No.: 1365969-62-5
Cat. No.: VC2695672
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1365969-62-5 |
---|---|
Molecular Formula | C5H12ClNO |
Molecular Weight | 137.61 g/mol |
IUPAC Name | N,3-dimethyloxetan-3-amine;hydrochloride |
Standard InChI | InChI=1S/C5H11NO.ClH/c1-5(6-2)3-7-4-5;/h6H,3-4H2,1-2H3;1H |
Standard InChI Key | QLVZWKZJRUXJQF-UHFFFAOYSA-N |
SMILES | CC1(COC1)NC.Cl |
Canonical SMILES | CC1(COC1)NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
N,3-Dimethyloxetan-3-amine hydrochloride is an amine-containing heterocyclic compound featuring an oxetane ring with a tertiary carbon center bonded to both an amine group and a methyl substituent. The compound is characterized by its small four-membered cyclic ether structure (oxetane ring) with strategically positioned functional groups that contribute to its unique chemical behavior. The oxetane ring provides structural rigidity while the amine functionality offers potential for hydrogen bonding and nucleophilic reactions, making this compound interesting for various chemical applications .
The molecular formula of N,3-Dimethyloxetan-3-amine hydrochloride is C₅H₁₂ClNO, representing the hydrochloride salt of the parent amine (N,3-Dimethyloxetan-3-amine) . This salt formation typically enhances stability and solubility in aqueous environments compared to the free base. The transformation to a hydrochloride salt significantly alters the physicochemical properties of the compound while maintaining the core molecular structure, which is crucial for its potential applications in various chemical processes and pharmaceutical formulations.
Registry and Identification Data
The compound is identified by several key registry parameters that allow for its precise identification in chemical databases and literature:
Identifier | Value |
---|---|
CAS Number | 1310732-23-0 |
Molecular Formula | C₅H₁₂ClNO |
Molecular Weight | 137.60800 g/mol |
Exact Mass | 137.06100 |
Parent Compound | N,3-Dimethyloxetan-3-amine |
Physicochemical Properties
The physicochemical properties of N,3-Dimethyloxetan-3-amine hydrochloride significantly influence its behavior in various chemical environments and its potential applications. Understanding these properties is crucial for predicting reactivity, stability, and handling requirements.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 102.09134 | 119.1 |
[M+Na]⁺ | 124.07328 | 125.2 |
[M+NH₄]⁺ | 119.11788 | 125.5 |
[M+K]⁺ | 140.04722 | 120.6 |
[M-H]⁻ | 100.07678 | 119.6 |
[M+Na-2H]⁻ | 122.05873 | 123.6 |
[M]⁺ | 101.08351 | 119.0 |
[M]⁻ | 101.08461 | 119.0 |
Structural Characterization and Representation
The molecular structure of N,3-Dimethyloxetan-3-amine hydrochloride can be represented through various chemical notation systems that provide different levels of structural detail and information.
Chemical Notation Systems
Several standardized notation systems are used to represent the structure of N,3-Dimethyloxetan-3-amine:
Notation System | Representation |
---|---|
SMILES | CC1(COC1)NC |
InChI | InChI=1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 |
InChIKey | XAEZCKXASAEYST-UHFFFAOYSA-N |
These notation systems provide standardized representations that enable computational analysis, database searching, and structural comparisons . The SMILES notation offers a concise linear representation that captures the connectivity of atoms, while the InChI provides a more comprehensive hierarchical description of the chemical structure including stereochemistry when relevant.
Comparative Analysis with Related Compounds
Understanding N,3-Dimethyloxetan-3-amine hydrochloride in the context of structurally related compounds provides valuable insights into its potential chemical behavior and applications. Several compounds with similar structural features have been identified and studied.
Structural Analogs
N,3-Dimethyloxetan-3-amine hydrochloride shares structural similarities with several compounds that feature oxetane rings or substituted amine functionalities:
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N,3-Dimethyloxolan-3-amine hydrochloride (CAS: 2375273-31-5): This analog contains a five-membered oxolane ring instead of the four-membered oxetane ring, resulting in differences in ring strain and potential reactivity patterns . The molecular weight of this compound is 151.63 g/mol, which is higher than that of N,3-Dimethyloxetan-3-amine hydrochloride.
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4,4-Dimethyloxolan-3-amine hydrochloride (CAS: 15833-88-2): This compound features a different substitution pattern on the oxolane ring, with two methyl groups at the 4-position rather than a single methyl at the 3-position. It has a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol.
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3-(Dimethylamino)propyl chloride hydrochloride (CAS: 5407-04-5): While lacking the oxetane ring, this compound contains a dimethylamino group and exists as a hydrochloride salt, sharing some functional similarities . Its synthesis involves reaction of chloropropene with dimethylamine in the presence of diatomaceous earth catalyst.
Structure-Property Relationships
For example, when comparing with N,3-diethylpentan-3-amine hydrochloride (CAS: 1185-64-4), we observe substantial differences in properties. The latter has a higher molecular weight (179.73100 g/mol), higher LogP value (3.75760), and different physical properties including a boiling point of 162.6°C at 760 mmHg and a flash point of 34.8°C . These differences highlight the impact of structural variations on physicochemical behavior.
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